4-Amino-1-(5-O-(((15-carboxypentadecyl)oxy)hydroxyphosphinyl)-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone
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Overview
Description
4-Amino-1-(5-O-(((15-carboxypentadecyl)oxy)hydroxyphosphinyl)-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone, commonly known as Cidofovir, is a nucleotide analog that has been extensively studied for its antiviral properties. It was first synthesized in 1992 and has since been used in the treatment of a range of viral infections, including cytomegalovirus (CMV) retinitis, adenovirus, and BK virus.
Mechanism of Action
Cidofovir is a nucleotide analog that is incorporated into the viral DNA during replication. Once incorporated, it inhibits viral DNA synthesis by terminating the chain elongation process. This prevents the virus from replicating and spreading, which ultimately leads to the death of the infected cell.
Biochemical and Physiological Effects
Cidofovir has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the replication of a range of viruses, including 4-Amino-1-(5-O-(((15-carboxypentadecyl)oxy)hydroxyphosphinyl)-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone, adenovirus, and BK virus. It has also been shown to have immunomodulatory effects, which may help to boost the immune system's response to viral infections.
Advantages and Limitations for Lab Experiments
One of the main advantages of Cidofovir is its broad-spectrum antiviral activity, which makes it useful for the treatment of a range of viral infections. However, it is important to note that Cidofovir has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can make it difficult to use in certain experimental settings. Additionally, it has a relatively short half-life, which may limit its effectiveness in some applications.
Future Directions
There are several future directions for research on Cidofovir. One area of interest is the development of more effective delivery methods, such as liposomal formulations or targeted nanoparticles. Another area of interest is the investigation of Cidofovir's potential as an antitumor agent. Finally, there is interest in exploring the use of Cidofovir in combination with other antiviral agents to enhance its effectiveness against certain viruses.
Synthesis Methods
The synthesis of Cidofovir involves the reaction of (S)-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine with 15-carboxypentadecanolide. The resulting compound is then converted to the beta-D-arabinofuranosyl derivative, which is further modified to produce Cidofovir.
Scientific Research Applications
Cidofovir has been extensively studied for its antiviral properties and has been shown to be effective against a range of viruses, including 4-Amino-1-(5-O-(((15-carboxypentadecyl)oxy)hydroxyphosphinyl)-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone, adenovirus, and BK virus. It works by inhibiting viral DNA synthesis, which prevents the virus from replicating and spreading.
properties
CAS RN |
128864-45-9 |
---|---|
Product Name |
4-Amino-1-(5-O-(((15-carboxypentadecyl)oxy)hydroxyphosphinyl)-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone |
Molecular Formula |
C25H44N3O10P |
Molecular Weight |
577.6 g/mol |
IUPAC Name |
16-[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyhexadecanoic acid |
InChI |
InChI=1S/C25H44N3O10P/c26-20-15-16-28(25(33)27-20)24-23(32)22(31)19(38-24)18-37-39(34,35)36-17-13-11-9-7-5-3-1-2-4-6-8-10-12-14-21(29)30/h15-16,19,22-24,31-32H,1-14,17-18H2,(H,29,30)(H,34,35)(H2,26,27,33)/t19-,22-,23+,24-/m1/s1 |
InChI Key |
AYHYONJCFYEXBP-OUJCMCIWSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)OCCCCCCCCCCCCCCCC(=O)O)O)O |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OCCCCCCCCCCCCCCCC(=O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OCCCCCCCCCCCCCCCC(=O)O)O)O |
Other CAS RN |
128864-45-9 |
synonyms |
PCA 16 PCA-16 PCA16 |
Origin of Product |
United States |
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